

The chemical formula and properties of N-Oxalylglycine

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Compound of Interest

Compound Name: *N-Oxalylglycine*

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N-Oxalylglycine: A Technical Guide for Researchers

An in-depth examination of the chemical properties, biological activity, and experimental applications of **N-Oxalylglycine** (NOG), a pivotal inhibitor of α -ketoglutarate-dependent dioxygenases.

Introduction

N-Oxalylglycine (NOG) is a synthetic, cell-permeable organic compound that serves as a structural analog of α -ketoglutarate (also known as 2-oxoglutarate).[1] Its structural similarity allows it to act as a competitive inhibitor of a broad range of α -ketoglutarate-dependent dioxygenases. These enzymes play critical roles in various physiological and pathological processes, including hypoxic signaling and epigenetic regulation.[2]

This technical guide provides a comprehensive overview of **N-Oxalylglycine**, including its chemical and physical properties, a detailed synthesis protocol, its mechanism of action, and key experimental methodologies for researchers in drug discovery and development.

Chemical and Physical Properties

N-Oxalylglycine, with the IUPAC name 2-(carboxymethylamino)-2-oxoacetic acid, is a white crystalline solid.[3] Its key identifiers and physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	2-(carboxymethylamino)-2-oxoacetic acid	[3]
Synonyms	NOG, Oxalylglycine	[3]
CAS Number	5262-39-5	[3]
Molecular Formula	C ₄ H ₅ NO ₅	[3]
Molecular Weight	147.09 g/mol	[3]
Appearance	White crystalline solid	-
Solubility	Deionized water: >10 mg/mL Ethanol: 10 mg/mL DMSO: 10 mg/mL	[4][5]
Storage Temperature	2-8°C	[5]
Melting Point	104.5-110.5 °C	[6]

Synthesis of N-Oxalylglycine

A common method for the synthesis of **N-Oxalylglycine** involves the hydrolysis of N-(Methoxyoxalyl)glycine ethyl ester.[6]

Materials

- N-(Methoxyoxalyl)glycine ethyl ester
- Potassium hydroxide (KOH)
- Methanol (MeOH)
- 1 M Hydrochloric acid (HCl)
- Water (H₂O)
- Ethyl acetate (EtOAc)

- Dichloromethane (DCM)
- Hexanes

Protocol

- Combine N-(Methoxyoxalyl)glycine ethyl ester (100 mg, 0.53 mmol) and KOH (88 mg, 1.6 mmol) in a vial.
- Add 5.0 mL of MeOH to the vial.
- Heat the reaction mixture to 60°C and monitor for the consumption of the starting material using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
- Dissolve the crude product in 2 mL of water.
- Adjust the pH of the solution to 3-4 using 1 M HCl.
- Concentrate the aqueous solution under reduced pressure.
- Dissolve the resulting residue in boiling EtOAc.
- Cool the solution, filter it, and concentrate under reduced pressure to obtain a viscous oil.
- Dissolve the oil in a minimal amount of DCM, add hexanes, and concentrate under reduced pressure. Repeat this step three times.
- Dry the final product under high vacuum to yield **N-Oxalylglycine** as a white solid (yield: 77 mg, 99%).^[6]

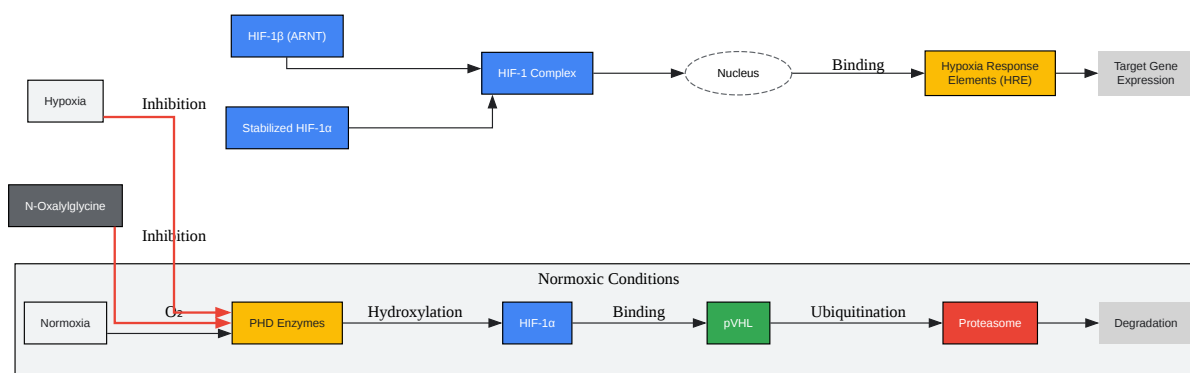
Biological Activity and Mechanism of Action

N-Oxalylglycine's primary biological function is the inhibition of α -ketoglutarate-dependent dioxygenases. It achieves this by competing with the endogenous co-substrate, α -

ketoglutarate, for the enzyme's active site.[5] This inhibitory action has significant downstream effects on several key signaling pathways.

Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes and HIF-1 α Stabilization

Prolyl Hydroxylase Domain (PHD) enzymes are crucial regulators of the hypoxia-inducible factor (HIF-1 α) signaling pathway. Under normoxic (normal oxygen) conditions, PHDs hydroxylate proline residues on the HIF-1 α subunit, targeting it for ubiquitin-mediated proteasomal degradation. By inhibiting PHDs, **N-Oxalylglycine** prevents the degradation of HIF-1 α , leading to its accumulation and the subsequent activation of hypoxia-responsive genes. This "pseudo-hypoxic" state is a key area of investigation for therapeutic applications in ischemia and anemia.[7]

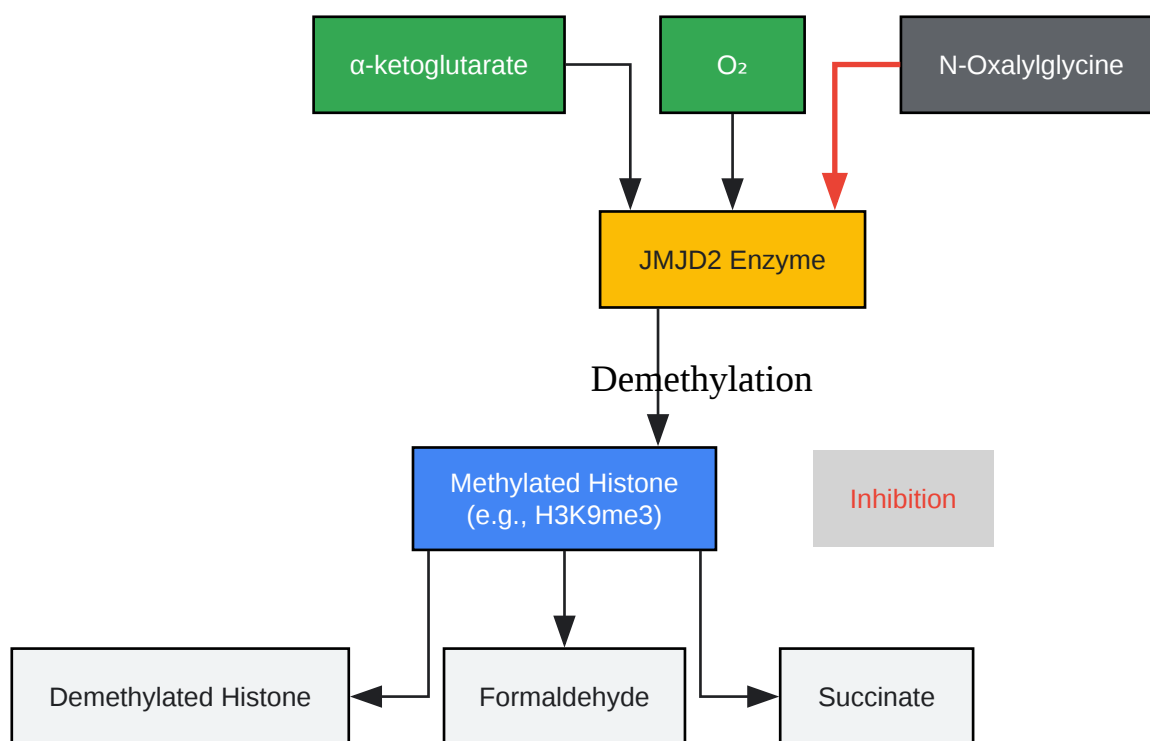


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HIF-1 α Signaling Pathway and NOG Inhibition.

Inhibition of Jumonji C (JmjC) Domain-Containing Histone Demethylases

N-Oxalylglycine also inhibits members of the Jumonji C (JmjC) domain-containing family of histone demethylases, such as the JMJD2 subfamily.[8] These enzymes are responsible for removing methyl groups from histone tails, an essential process in epigenetic regulation of gene expression. By inhibiting JMJD2 enzymes, **N-Oxalylglycine** can lead to an increase in histone methylation, thereby altering chromatin structure and gene transcription. This has implications for cancer therapy, as aberrant histone methylation is a hallmark of many malignancies.



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Histone Demethylation by JMJD2 and NOG Inhibition.

Quantitative Inhibitory Activity

The inhibitory potency of **N-Oxalylglycine** against various α -ketoglutarate-dependent dioxygenases has been quantified, with the half-maximal inhibitory concentration (IC_{50}) values presented below.

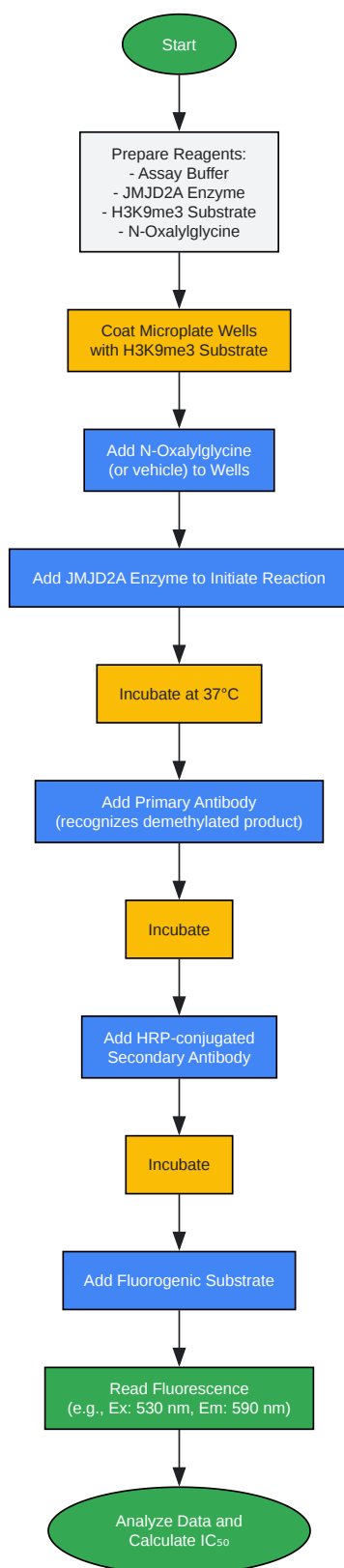
Target Enzyme	IC ₅₀ Value (μM)	Reference(s)
JMJD2A	250	[9]
JMJD2C	500	[9]
JMJD2E	24	[9]
PHD1	2.1	[9]
PHD2	5.6	[9]

Experimental Protocols

The following are representative protocols for key experiments involving **N-Oxalylglycine**. Researchers should optimize these protocols based on their specific experimental conditions and reagents.

JMJD2A Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methodologies.[\[1\]](#)[\[10\]](#)



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Workflow for a JMJD2A Inhibition Assay.

- **Reagent Preparation:** Prepare assay buffer, recombinant JMJD2A enzyme, a trimethylated histone H3 lysine 9 (H3K9me3) peptide substrate, and a stock solution of **N-Oxalylglycine** in the appropriate solvent (e.g., water or DMSO).
- **Substrate Coating:** Coat the wells of a microplate with the H3K9me3 substrate and incubate to allow for stable binding. Wash the wells to remove any unbound substrate.
- **Inhibitor Addition:** Add serial dilutions of **N-Oxalylglycine** to the wells. Include a vehicle control (no inhibitor).
- **Enzyme Reaction:** Add the JMJD2A enzyme to each well to initiate the demethylation reaction. The final concentration of α -ketoglutarate should be in excess (e.g., 0.5 mM).^[1] Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
- **Detection:**
 - Wash the wells and add a primary antibody that specifically recognizes the demethylated H3K9 product. Incubate to allow for binding.
 - Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate.
 - Wash and add a fluorogenic HRP substrate.
- **Measurement:** Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission).^[10]
- **Data Analysis:** Plot the fluorescence signal against the concentration of **N-Oxalylglycine** to determine the IC₅₀ value.

PHD2 Inhibition Assay (Colorimetric)

This protocol is based on the detection of α -ketoglutarate consumption.

- **Reaction Setup:** In a microplate well, combine the following in an appropriate assay buffer:
 - Recombinant PHD2 enzyme (e.g., 3 μ M).
 - HIF-1 α peptide substrate (e.g., 100 μ M).

- Ascorbate and Fe(II) as cofactors.
- Varying concentrations of **N-Oxalylglycine**.
- Initiation: Start the reaction by adding a fixed concentration of α -ketoglutarate (e.g., 0.5 mM).
- Incubation: Incubate the reaction mixture at 37°C for a set time, allowing the enzymatic reaction to proceed.
- Quenching and Derivatization: Stop the reaction and add 2,4-dinitrophenylhydrazine (2,4-DNPH) to derivatize the remaining α -ketoglutarate. This forms a colored product.
- Measurement: Measure the absorbance at a specific wavelength using a microplate spectrophotometer. The amount of color is inversely proportional to the PHD2 activity.
- Analysis: Generate a dose-response curve by plotting the absorbance against the **N-Oxalylglycine** concentration to calculate the IC₅₀.

HIF-1 α Stabilization Assay (Western Blot)

This protocol outlines the detection of HIF-1 α accumulation in cultured cells treated with **N-Oxalylglycine**.[\[11\]](#)

- Cell Culture and Treatment: Culture cells (e.g., HeLa or other cancer cell lines) to a suitable confluency. Treat the cells with **N-Oxalylglycine** at various concentrations and for different time points. Include a positive control (e.g., cells treated with CoCl₂ or grown in hypoxic conditions) and a negative (untreated) control.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. To preserve HIF-1 α , it is critical to perform all steps on ice and quickly.[\[12\]](#) Using a nitrogen-purged lysis buffer can further enhance HIF-1 α recovery.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer:

- Load equal amounts of protein (e.g., 20-40 μ g) from each sample onto an SDS-polyacrylamide gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for HIF-1 α overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Also, probe for a loading control (e.g., β -actin or GAPDH) to ensure equal protein loading.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities to determine the relative increase in HIF-1 α levels in **N-Oxalylglycine**-treated samples compared to the control.

Conclusion

N-Oxalylglycine is an invaluable tool for researchers studying the roles of α -ketoglutarate-dependent dioxygenases in health and disease. Its ability to inhibit PHD and JmjC enzymes provides a powerful method for probing the HIF-1 α signaling pathway and epigenetic mechanisms. The data and protocols presented in this guide offer a solid foundation for the effective use of **N-Oxalylglycine** in a research setting.

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